(Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one
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Overview
Description
(Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 6,7-dihydroxybenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antioxidant and anti-inflammatory properties. It can interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in treating diseases such as cancer and neurodegenerative disorders. The compound’s ability to modulate specific molecular pathways makes it a promising lead compound for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran: Lacks the (Z)-configuration, which may affect its biological activity.
3,4-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
6,7-dihydroxybenzofuran: Another precursor with different reactivity and applications.
Uniqueness
(Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological activity. This configuration may enhance its interaction with certain molecular targets, making it more effective in specific applications compared to its isomers or related compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-12-6-3-9(7-13(12)22-2)8-14-15(19)10-4-5-11(18)16(20)17(10)23-14/h3-8,18,20H,1-2H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGPKFVTLCJYMW-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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